

# An In-depth Technical Guide to 4-(2-Hydroxyethoxy)benzaldehyde

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## Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1293844

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## Introduction

**4-(2-Hydroxyethoxy)benzaldehyde**, with CAS Number 22042-73-5, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its bifunctional nature, containing both an aldehyde and a primary alcohol group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, and common experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical synthesis.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **4-(2-Hydroxyethoxy)benzaldehyde** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	22042-73-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[2][3]
Molecular Weight	166.17 g/mol	[2][3]
Physical Form	Solid below 36°C, Liquid above 38°C	
Melting Point	36-38 °C	
Boiling Point	335.2 °C at 760 mmHg (estimated)	
Flash Point	138.2 °C (estimated)	
Water Solubility	4.157e+004 mg/L at 25 °C (estimated)	[1]
logP (o/w)	0.730 (estimated)	[1]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-(2-Hydroxyethoxy)benzaldehyde**.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights	Reference
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ 9.84 (1H, s, CHO), 7.80 (2H, d, J=8.4 Hz, Ar-H), 6.98 (2H, d, J=8.4 Hz, Ar-H), 4.14 (2H, t, J=4.4 Hz, -OCH <sub>2</sub> -), 3.98 (2H, t, J=4.4 Hz, -CH <sub>2</sub> -), 3.03 (1H, s, OH) ppm.	[2]
<sup>13</sup> C NMR	No experimental data found in the provided search results.	
Mass Spectrometry	Monoisotopic Mass: 166.06299 Da. Predicted adducts: [M+H] <sup>+</sup> at 167.07027 m/z and [M+Na] <sup>+</sup> at 189.05221 m/z.	[4]
IR Spectroscopy	No experimental data found in the provided search results. General expected peaks: ~3400 cm <sup>-1</sup> (O-H stretch), ~2800-2700 cm <sup>-1</sup> (aldehyde C-H stretch), ~1700 cm <sup>-1</sup> (C=O stretch), ~1600 cm <sup>-1</sup> (aromatic C=C stretch), ~1250 cm <sup>-1</sup> (ether C-O stretch).	

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(2-Hydroxyethoxy)benzaldehyde** are critical for its practical application.

## Synthesis Protocol: Etherification of 4-Hydroxybenzaldehyde

A common method for synthesizing **4-(2-Hydroxyethoxy)benzaldehyde** is through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a 2-haloethanol.[\[2\]](#)

Reaction Scheme:

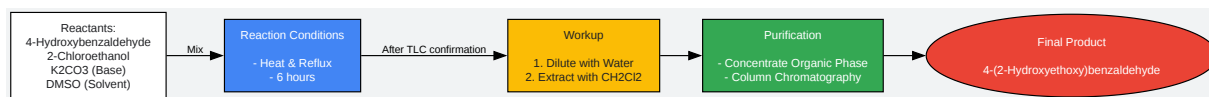
4-Hydroxybenzaldehyde + 2-Chloroethanol  $\xrightarrow{\text{(K}_2\text{CO}_3, \text{DMSO)}}$  **4-(2-Hydroxyethoxy)benzaldehyde**

Materials:

- 4-Hydroxybenzaldehyde
- 2-Chloroethanol
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethylsulfoxide (DMSO)
- Dichloromethane
- Water

Procedure:

- A mixture of 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol) is prepared in dimethylsulfoxide (DMSO).[\[2\]](#)
- The reaction mixture is heated and refluxed for 6 hours.[\[2\]](#)
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
- Upon completion, the mixture is cooled and diluted with water.[\[2\]](#)
- The product is extracted with dichloromethane.[\[2\]](#)
- The organic phases are combined and concentrated under reduced pressure to remove the solvent.[\[2\]](#)
- The resulting residue is purified by column chromatography to yield the final product.[\[2\]](#)



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Caption: General workflow for the synthesis of **4-(2-Hydroxyethoxy)benzaldehyde**.

## Analytical Protocol: Quantification by HPLC-UV

While a specific validated method for **4-(2-Hydroxyethoxy)benzaldehyde** is not detailed in the search results, a robust protocol can be adapted from general methods for analyzing substituted benzaldehydes. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.<sup>[5]</sup>

Principle: The analyte is separated on a reversed-phase column based on its polarity and quantified by its UV absorbance as it elutes.<sup>[5]</sup>

Instrumentation and Reagents:

- HPLC system with a pump, autosampler, column oven, and UV-Vis detector.<sup>[5]</sup>
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- **4-(2-Hydroxyethoxy)benzaldehyde** reference standard (≥98% purity).
- Acetonitrile (HPLC grade).<sup>[5]</sup>
- Water (HPLC grade or ultrapure).<sup>[5]</sup>
- Methanol (HPLC grade).<sup>[5]</sup>

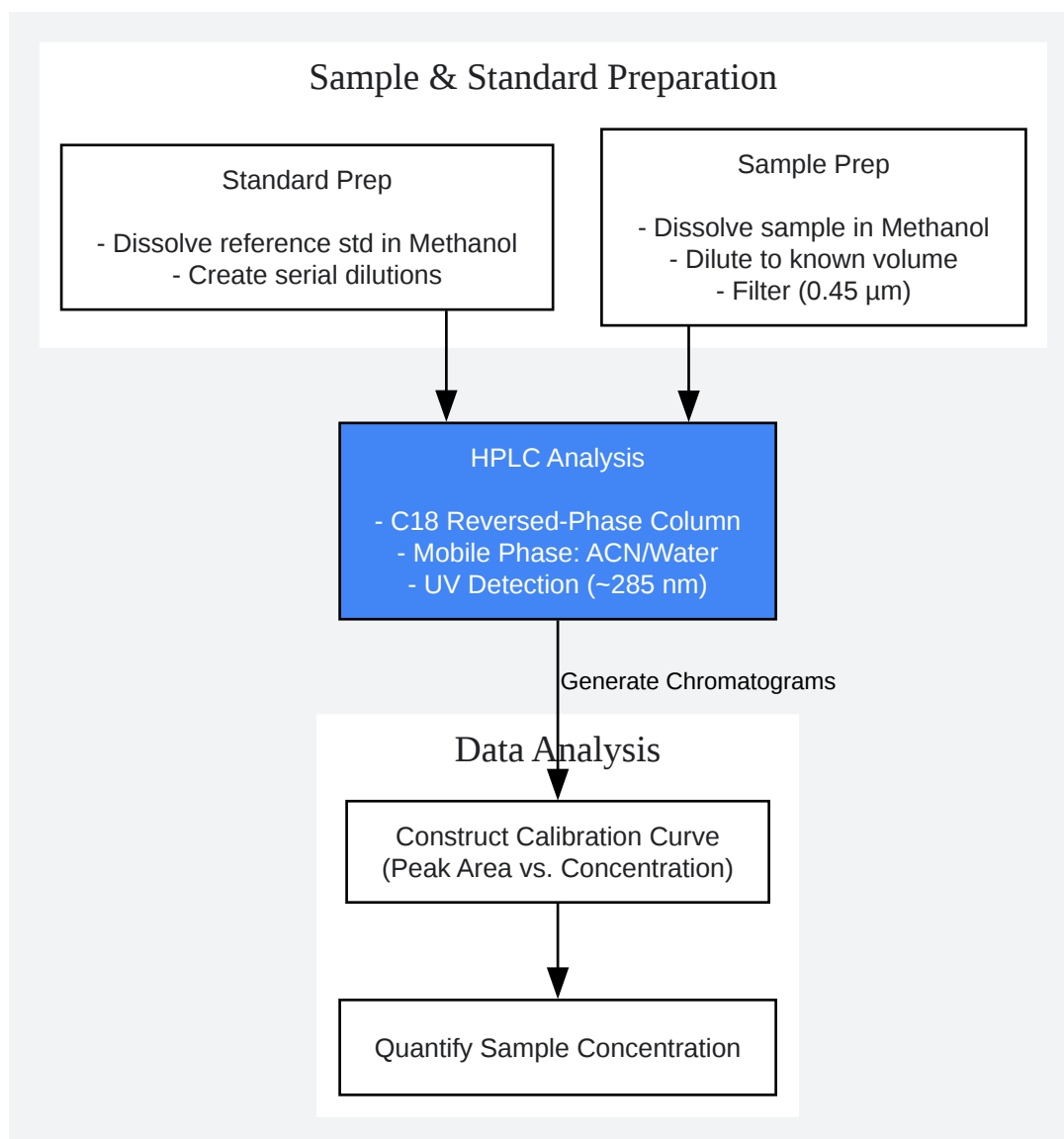
Suggested Chromatographic Conditions:

- Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by UV scan; likely around 280-285 nm based on the benzaldehyde chromophore.
- Injection Volume: 10 µL.

Procedure:

- Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.[\[5\]](#)
- Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[\[5\]](#)
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.[\[5\]](#)



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Caption: HPLC-UV workflow for the quantification of **4-(2-Hydroxyethoxy)benzaldehyde**.

## Safety and Handling

According to available safety data, **4-(2-Hydroxyethoxy)benzaldehyde** may cause harm if swallowed (H302) and can cause serious eye irritation (H319). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood. For storage, it should be kept at 4°C under nitrogen.

## Conclusion

**4-(2-Hydroxyethoxy)benzaldehyde** is a key chemical intermediate with well-defined physicochemical properties. The information and protocols provided in this guide offer a solid foundation for its use in research and development. Standard synthetic and analytical methods are readily applicable for its preparation and quantification, facilitating its integration into complex synthetic pathways in drug discovery and materials science.

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## References

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